SKL2001

Beschreibung

Eigenschaften

IUPAC Name |

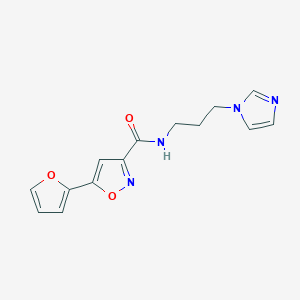

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXINDBPUDNMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Mechanism of SKL2001: A Potent Agonist of the Wnt/β-Catenin Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

SKL2001 is a novel small molecule that has been identified as a potent agonist of the canonical Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action offers a targeted approach to modulate this critical cellular pathway, which is integral to embryonic development, tissue homeostasis, and disease. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound activity, supported by experimental data and methodologies.

Core Mechanism of Action: Disruption of the Axin/β-Catenin Interaction

The primary mechanism of this compound is its ability to disrupt the crucial interaction between Axin and β-catenin.[1][3][4] In the absence of a Wnt signal, Axin acts as a scaffold protein within a "destruction complex," which also includes adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK-3β). This complex facilitates the sequential phosphorylation of β-catenin at specific serine and threonine residues (Ser45, Ser33, Ser37, and Thr41). These phosphorylation events mark β-catenin for ubiquitination and subsequent degradation by the proteasome, thus keeping cytoplasmic β-catenin levels low.

This compound intervenes by directly interfering with the binding of β-catenin to Axin. This disruption prevents the efficient phosphorylation of β-catenin by CK1 and GSK-3β, even though this compound does not directly inhibit the enzymatic activity of these kinases. As a result, unphosphorylated β-catenin is no longer targeted for proteasomal degradation and accumulates in the cytoplasm. This stabilized β-catenin is then free to translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, such as Axin2, c-Myc, and Cyclin D1.

Cellular Effects and Therapeutic Potential

The activation of the Wnt/β-catenin pathway by this compound has significant consequences for cell fate and function. In mesenchymal stem cells, treatment with this compound has been shown to promote osteoblastogenesis while suppressing adipocyte differentiation. This highlights its potential in regenerative medicine and for the treatment of bone-related disorders. Furthermore, this compound has demonstrated anti-cancer activity in certain contexts, such as inhibiting the proliferation of HCT116 colon cancer spheroids.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in various experimental settings.

| Cell Line | Assay | Concentration Range | Effect | Reference |

| HEK293 | Reporter Assay | 20 µM | Upregulation of β-catenin responsive transcription | |

| 3T3-L1 | Adipocyte Differentiation | 5, 10, 30 µM | Suppression of preadipocyte differentiation and stabilization of intracellular β-catenin | |

| Mesenchymal Stem Cells | Osteoblast Differentiation | 20, 40 µM | Promotion of osteoblastogenesis | |

| HCT116 | Spheroid Growth | 40 µM | Inhibition of spheroid proliferation | |

| MLO-Y4 (Osteocytic) | Wnt Signaling Activation | 60 µM | Maintained Wnt signaling activation for three days after removal |

Key Experimental Protocols

1. Cell-Based Wnt/β-Catenin Reporter Assay

This assay is fundamental to identifying and characterizing modulators of the Wnt/β-catenin pathway.

-

Cell Line: HEK293 cells stably transfected with a TCF/LEF-driven luciferase reporter plasmid (TOPflash) and a control plasmid with a mutated TCF/LEF binding site (FOPflash).

-

Protocol:

-

Seed HEK293 reporter cells in 384-well plates at a density of 10,000 cells per well and culture for 24 hours.

-

Add this compound or control compounds (e.g., DMSO vehicle) to a final concentration of 20 µM.

-

Incubate the cells for 15 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize TOPflash luciferase activity to FOPflash activity to determine the specific activation of the Wnt/β-catenin pathway.

-

2. Western Blotting for β-catenin Accumulation

This method is used to visualize the stabilization of β-catenin protein.

-

Cell Line: 3T3-L1 preadipocytes or other suitable cell lines.

-

Protocol:

-

Culture 3T3-L1 cells to near confluency in appropriate growth medium.

-

Treat cells with varying concentrations of this compound (e.g., 5, 10, 30 µM) or vehicle control for a specified time (e.g., 3 days during adipocyte differentiation).

-

Harvest the cells and prepare total protein lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against β-catenin and a loading control (e.g., actin).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system. An increase in the β-catenin band intensity relative to the loading control indicates protein stabilization.

-

3. In Vitro Axin/β-catenin Interaction Assay

This biochemical assay directly tests the ability of this compound to disrupt the interaction between Axin and β-catenin.

-

Reagents: Purified GST-tagged β-catenin, a fragment of Axin (e.g., amino acids 362-500), this compound, and glutathione-sepharose beads.

-

Protocol:

-

Incubate a constant amount of GST-β-catenin (e.g., 200 ng) with a constant amount of this compound (e.g., 20 µM).

-

Add increasing amounts of the Axin fragment to the mixture.

-

Add glutathione-sepharose beads to pull down the GST-β-catenin and any interacting proteins.

-

Wash the beads to remove unbound proteins.

-

Elute the protein complexes and visualize them by silver staining or Western blotting for the Axin fragment. A decrease in the amount of co-precipitated Axin with increasing concentrations of the Axin fragment in the presence of this compound suggests competition for binding to β-catenin.

-

References

- 1. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. small-molecule-based-disruption-of-the-axin-catenin-protein-complex-regulates-mesenchymal-stem-cell-differentiation - Ask this paper | Bohrium [bohrium.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

SKL2001: A Technical Guide to a Novel Wnt/β-catenin Pathway Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKL2001 is a small molecule agonist of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between Axin and β-catenin, core components of the β-catenin destruction complex. This disruption prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro data, and detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. In the absence of a Wnt ligand, a multiprotein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin. This phosphorylation event targets β-catenin for ubiquitination and subsequent degradation by the proteasome.

This compound activates the Wnt/β-catenin pathway by directly interfering with this destruction complex.[1][2] Biochemical analyses have revealed that this compound disrupts the protein-protein interaction between Axin and β-catenin.[1] This prevents the recruitment of β-catenin to the destruction complex, thereby inhibiting its phosphorylation at key serine and threonine residues (Ser33/37/Thr41 and Ser45).[1][3] As a result, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to activate target gene transcription. Importantly, this compound's mechanism is distinct from that of GSK-3β inhibitors, as it does not directly inhibit the enzymatic activity of GSK-3β or CK1.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in various cell-based assays. These values provide a benchmark for researchers utilizing this compound.

Table 1: Wnt/β-catenin Pathway Activation

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| TOPflash Reporter | HEK293 | Fold Activation | Dose-dependent increase | |

| TOPflash Reporter | ST2 | Fold Activation | Dose-dependent increase | |

| β-catenin Stabilization | HEK293 | Concentration | 10 - 30 µM | |

| β-catenin Stabilization | 3T3-L1 | Concentration | 5, 10, and 30 µM |

| Axin2 mRNA Upregulation | HEK293 | - | Observed | |

Table 2: Effects on Mesenchymal Stem Cell Differentiation

| Process | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| Osteoblast Differentiation | ST2 | Promotion | 20 - 40 µM | |

| Adipocyte Differentiation | 3T3-L1 | Suppression | 5, 10, and 30 µM | |

| Osteoblast Marker Upregulation (ALP, Runx2, Type I Collagen) | ST2 | Increased mRNA expression | 20 - 40 µM |

| Adipocyte Marker Downregulation (PPARγ, C/EBPα) | 3T3-L1 | Decreased protein expression | 5, 10, and 30 µM | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

TOPflash/FOPflash Reporter Assay

This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt/β-catenin pathway.

Objective: To measure the dose-dependent activation of TCF/LEF-mediated transcription by this compound.

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293 or ST2 cells in 96-well plates at a density of 2.5 x 104 cells/well.

-

After 24 hours, co-transfect cells with either TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) or a vehicle control (DMSO).

-

-

Luciferase Assay:

-

After 15-24 hours of incubation with this compound, lyse the cells and measure both Firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Western Blot for β-catenin Stabilization and Phosphorylation

This technique is used to visualize the accumulation of total β-catenin and the reduction in its phosphorylated forms.

Objective: To assess the effect of this compound on the levels of total and phosphorylated β-catenin.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 and 30 µM), a positive control (e.g., Wnt3a-conditioned medium or LiCl), or a vehicle control (DMSO) for the desired time (e.g., 15 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total β-catenin, phospho-β-catenin (Ser33/37/Thr41), or a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This method is employed to quantify the changes in mRNA expression of Wnt target genes following treatment with this compound.

Objective: To measure the upregulation of Wnt target genes such as AXIN2 and RUNX2.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., ST2 for osteoblast differentiation markers) and treat with this compound (e.g., 20 and 40 µM) or a vehicle control for a specified time (e.g., 72 hours for differentiation studies).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target genes (AXIN2, RUNX2, ALP, COL1A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

Data Analysis:

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes, normalized to the housekeeping gene.

-

Visualization of Signaling Pathways and Workflows

Conclusion

This compound is a valuable research tool for the specific and potent activation of the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action, which involves the disruption of the Axin/β-catenin interaction, makes it a more specific tool compared to global enzyme inhibitors like GSK-3β inhibitors. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of Wnt signaling in development, disease, and regenerative medicine.

References

-

Gwak J, et al. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation. Cell Res. 2012 Jan;22(1):237-47.

-

ResearchGate. This compound induces osteoblast differentiation through the activation of the Wnt. [Image]

-

Selleck Chemicals. This compound Wnt/beta-catenin agonist.

-

MedchemExpress. This compound | Wnt/β-catenin Pathway Agonist.

-

PubMed. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation.

References

Discovery and Synthesis of SKL2001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKL2001 is a novel small molecule agonist of the Wnt/β-catenin signaling pathway.[1][2][3] Discovered through a high-throughput chemical library screening, this compound has emerged as a valuable tool for studying Wnt signaling and a potential therapeutic candidate for conditions influenced by this critical pathway.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key biological activities of this compound, tailored for researchers and professionals in drug development.

Discovery

This compound was identified from a library of approximately 270,000 synthetic compounds in a cell-based screening assay designed to detect activators of the Wnt/β-catenin pathway. The screening utilized HEK293 reporter cells engineered to express luciferase under the control of a β-catenin/Tcf-responsive promoter. Compounds were added at a final concentration of 20 μM, and after a 15-hour incubation, luciferase activity was measured to identify molecules that activate the signaling cascade. This compound was selected for its potent and specific activation of the Wnt/β-catenin pathway.

Chemical Synthesis

The synthesis of this compound, chemically named 5-(furan-2-yl)-N-(3-(1H-imidazol-1-yl)propyl)-1,2-oxazole-3-carboxamide, can be achieved through a convergent synthesis strategy involving the preparation of two key intermediates followed by an amide coupling reaction.

Synthesis of Precursors

1. 5-(furan-2-yl)isoxazole-3-carboxylic acid:

While a specific protocol for this precursor was not found in the immediate search results, a general approach for the synthesis of similar isoxazole carboxylic acids involves the cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester.

2. 3-(1H-imidazol-1-yl)propan-1-amine:

This intermediate can be synthesized via the N-alkylation of imidazole with a protected 3-halopropan-1-amine derivative, followed by deprotection.

Final Amide Coupling

The final step in the synthesis of this compound is the formation of an amide bond between 5-(furan-2-yl)isoxazole-3-carboxylic acid and 3-(1H-imidazol-1-yl)propan-1-amine. This is a standard peptide coupling reaction that can be facilitated by various coupling reagents.

Mechanism of Action

This compound activates the Wnt/β-catenin pathway by a distinct mechanism that does not involve the inhibition of glycogen synthase kinase 3β (GSK-3β). Instead, it disrupts the interaction between Axin and β-catenin within the β-catenin destruction complex. This disruption prevents the phosphorylation of β-catenin at key serine and threonine residues (Ser33/37/Thr41 and Ser45), which would normally mark it for proteasomal degradation. The stabilized β-catenin then accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. This mechanism of action makes this compound a specific and valuable tool for studying the downstream effects of β-catenin stabilization.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in various cellular contexts, most notably in the regulation of mesenchymal stem cell differentiation and its effects on cancer cells.

Effects on Mesenchymal Stem Cell Differentiation

This compound promotes the differentiation of mesenchymal stem cells into osteoblasts while suppressing their differentiation into adipocytes.

Osteoblast Differentiation:

This compound treatment of ST2 and human primary mesenchymal stem cells leads to a dose-dependent increase in alkaline phosphatase (ALP) activity, a key marker of osteoblastogenesis.

| Cell Line | This compound Concentration (µM) | Effect on Alkaline Phosphatase (ALP) Activity |

| ST2 Cells | 10 | Increase |

| ST2 Cells | 20 | Further Increase |

| ST2 Cells | 40 | Significant Increase |

| hMSCs | 10 | Increase |

| hMSCs | 20 | Further Increase |

| hMSCs | 40 | Significant Increase |

Adipocyte Differentiation:

This compound inhibits the differentiation of 3T3-L1 preadipocytes into mature adipocytes, as evidenced by a reduction in lipid droplet accumulation.

| Cell Line | This compound Concentration (µM) | Effect on Adipogenesis (Lipid Droplet Formation) |

| 3T3-L1 Cells | 5 | Inhibition |

| 3T3-L1 Cells | 10 | Stronger Inhibition |

| 3T3-L1 Cells | 30 | Potent Inhibition |

Effects on Cancer Cells

This compound has shown anti-proliferative effects in certain cancer cell models. For instance, at a concentration of 40 μM, it significantly inhibits the proliferation of HCT116 colon cancer spheroids. This effect is associated with cell cycle arrest and is reversible.

Experimental Protocols

Wnt/β-catenin Reporter Assay

This assay is used to quantify the activation of the Wnt/β-catenin signaling pathway.

-

Cell Seeding: Plate HEK293 reporter cells (containing a β-catenin/Tcf-responsive luciferase reporter construct) in a 384-well plate at a density of 10,000 cells per well.

-

Incubation: Culture the cells for 24 hours.

-

Compound Addition: Add this compound or other test compounds to the desired final concentration (e.g., 20 μM for initial screening).

-

Incubation: Incubate the cells for an additional 15 hours.

-

Luciferase Assay: Measure the firefly luciferase activity according to the manufacturer's protocol. An increase in luciferase activity indicates activation of the Wnt/β-catenin pathway.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of a key early marker of osteoblast differentiation.

-

Cell Treatment: Treat mesenchymal stem cells (e.g., ST2 or primary hMSCs) with varying concentrations of this compound for 72 hours.

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

ALP Reaction: Add a substrate for ALP (e.g., p-nitrophenyl phosphate) to the cell lysates.

-

Measurement: Measure the colorimetric change resulting from the enzymatic reaction at a specific wavelength.

-

Normalization: Normalize the ALP activity to the total protein content in each sample.

Oil Red O Staining for Adipocyte Differentiation

This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

-

Induction of Differentiation: Induce differentiation of preadipocytes (e.g., 3T3-L1 cells) in the presence of varying concentrations of this compound.

-

Fixation: After the differentiation period (typically several days), fix the cells with a suitable fixative (e.g., 10% formalin).

-

Staining: Stain the fixed cells with an Oil Red O working solution.

-

Washing: Wash the cells to remove excess stain.

-

Quantification: Elute the stain from the lipid droplets using a solvent (e.g., isopropanol) and measure the absorbance at a specific wavelength to quantify the amount of lipid accumulation.

Visualizations

Caption: Mechanism of this compound action on the Wnt/β-catenin signaling pathway.

Caption: Proposed synthetic workflow for this compound.

Caption: Experimental workflow for assessing the effect of this compound on cell differentiation.

References

SKL2001: A Potent Modulator of Wnt/β-Catenin Signaling in Developmental Biology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The canonical Wnt/β-catenin signaling pathway is a cornerstone of embryonic development, governing fundamental processes such as cell proliferation, differentiation, and tissue patterning. Dysregulation of this pathway is implicated in a multitude of developmental abnormalities and diseases, including cancer. SKL2001 has emerged as a valuable small molecule tool for probing and manipulating this pathway. This technical guide provides a comprehensive overview of this compound's role in developmental biology, detailing its mechanism of action, experimental applications, and relevant protocols.

Introduction to this compound

This compound is a novel, cell-permeable small molecule that functions as a potent agonist of the Wnt/β-catenin signaling pathway.[1][2][3] It was identified through a high-throughput chemical screen for compounds that activate β-catenin-responsive transcription.[3] Its primary mechanism of action involves the stabilization of intracellular β-catenin, a key effector of the canonical Wnt pathway.[2] This activity makes this compound an invaluable tool for studying Wnt-mediated developmental processes and a potential starting point for the development of therapeutic agents targeting Wnt pathway dysregulation.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₄O₃ |

| Molecular Weight | 286.29 g/mol |

| CAS Number | 909089-13-0 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeting the β-Catenin Destruction Complex

In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for proteasomal degradation by a multi-protein "destruction complex." This complex includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β). CK1 and GSK-3β sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent degradation.

This compound activates the Wnt/β-catenin pathway by directly interfering with the destruction complex. Specifically, it disrupts the crucial interaction between Axin and β-catenin. This disruption prevents the GSK-3β-mediated phosphorylation of β-catenin at key serine and threonine residues (Ser33, Ser37, and Thr41). As a result, β-catenin is no longer marked for degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are critical for various developmental processes. Importantly, this compound's mechanism is independent of GSK-3β inhibition, offering a more specific mode of Wnt pathway activation compared to GSK-3β inhibitors.

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Role in Developmental Processes: In Vitro and In Vivo Evidence

This compound has been instrumental in elucidating the role of Wnt/β-catenin signaling in cell fate decisions, particularly in mesenchymal stem cells (MSCs).

Osteoblast Differentiation

Activation of the Wnt/β-catenin pathway is a well-established driver of osteoblastogenesis. Treatment of MSCs with this compound promotes their differentiation into osteoblasts. This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and enhanced mineralization, a hallmark of mature osteoblasts.

Adipocyte Differentiation

Conversely, Wnt/β-catenin signaling is known to suppress adipogenesis. In line with this, this compound treatment inhibits the differentiation of preadipocytes into mature adipocytes. This effect is observed through a reduction in lipid droplet accumulation, as visualized by Oil Red O staining.

Other Developmental Contexts

Beyond MSC differentiation, this compound has been utilized in other developmental and disease models. For instance, in a rat model of caerulein-induced acute pancreatitis, this compound administration was shown to activate the Wnt/β-catenin pathway, reduce cell necrosis, and alleviate pancreatic and intestinal damage, highlighting its potential protective role in tissue injury and regeneration.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type and the specific assay. The following table summarizes the reported effective concentrations from various studies.

| Cell Line | Assay | Effective Concentration (µM) | Observed Effect | Reference |

| HEK293 reporter cells | Luciferase Reporter Assay | 10 - 40 | Upregulation of β-catenin-responsive transcription | |

| ST2 cells | Luciferase Reporter Assay | 10 - 40 | Upregulation of β-catenin-responsive transcription | |

| ST2 cells | Alkaline Phosphatase Activity | 20 - 40 | Increased ALP activity | |

| 3T3-L1 preadipocytes | Adipocyte Differentiation | 5 - 30 | Suppression of adipogenesis | |

| Mesenchymal Stem Cells | Osteoblast Differentiation | 10 - 40 | Promotion of osteoblastogenesis | |

| Gastric Cancer (GC) cells | Western Blot | 40 | Enhanced expression of Cyclin D1, c-Myc | |

| HCT116 spheroids | Proliferation Assay | 40 | Inhibition of spheroid proliferation |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the activity of this compound.

Caption: Experimental workflow for assessing this compound's effect on MSC differentiation.

Luciferase Reporter Assay for Wnt/β-Catenin Pathway Activity

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPflash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and FOPflash (negative control with mutated binding sites) plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Transfection: Co-transfect cells with TOPflash or FOPflash plasmid (100 ng/well) and Renilla luciferase plasmid (10 ng/well) using Lipofectamine 2000 according to the manufacturer's protocol. Incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 15-24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Western Blotting for β-Catenin Stabilization

This technique is used to detect the levels of total and phosphorylated β-catenin.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-Actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Cell Lysis: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Immunoprecipitation for Axin/β-Catenin Interaction

This method is used to assess the disruption of the Axin-β-catenin interaction by this compound.

Materials:

-

Cells treated with this compound

-

Non-denaturing lysis buffer

-

Protein A/G magnetic beads

-

Primary antibodies (anti-Axin, anti-β-catenin)

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Axin antibody overnight at 4°C.

-

Bead Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-β-catenin antibody.

Alkaline Phosphatase (ALP) Staining for Osteoblast Differentiation

This staining method detects an early marker of osteogenesis.

Materials:

-

MSCs cultured in osteogenic differentiation medium with or without this compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

BCIP/NBT substrate solution

Protocol:

-

Cell Culture and Treatment: Culture MSCs in osteogenic medium with this compound for 7-14 days.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes.

-

Staining: Incubate the fixed cells with BCIP/NBT substrate solution in the dark until a blue/purple color develops.

-

Washing: Wash the cells with PBS.

-

Imaging: Visualize and quantify the stained cells using a microscope.

Oil Red O Staining for Adipocyte Differentiation

This technique is used to visualize lipid droplets in mature adipocytes.

Materials:

-

Preadipocytes cultured in adipogenic differentiation medium with or without this compound

-

Fixation solution (10% formalin)

-

Oil Red O working solution (0.21% Oil Red O in 60% isopropanol)

-

60% isopropanol

Protocol:

-

Cell Culture and Treatment: Culture preadipocytes in adipogenic medium with this compound for 10-14 days.

-

Fixation: Fix the cells with 10% formalin for at least 1 hour.

-

Washing: Wash the cells with water and then with 60% isopropanol.

-

Staining: Stain the cells with Oil Red O working solution for 10-15 minutes.

-

Washing: Wash the cells with water.

-

Imaging: Visualize the red-stained lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.

Representative In Vivo Protocol for Mouse Studies

This protocol provides a general framework for in vivo studies of this compound in mice. Specific parameters may need to be optimized for the particular mouse model and research question.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Mice (strain and age appropriate for the study)

-

Syringes and needles for administration

Protocol:

-

Animal Model: Utilize a relevant mouse model for the developmental process under investigation (e.g., a model of bone fracture healing to study osteogenesis).

-

Drug Preparation: Prepare the dosing solution of this compound in the vehicle. A common starting dose for Wnt agonists administered intraperitoneally is in the range of 1-10 mg/kg.

-

Administration: Administer this compound or vehicle to the mice via an appropriate route, such as intraperitoneal (IP) injection or oral gavage, on a predetermined schedule (e.g., daily).

-

Monitoring: Monitor the animals for any adverse effects and for the desired phenotypic changes.

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues for analysis (e.g., bone, adipose tissue).

-

Analysis: Perform histological analysis (e.g., H&E staining), immunohistochemistry (e.g., for β-catenin), and molecular analysis (e.g., qRT-PCR for Wnt target genes) on the collected tissues.

Conclusion

This compound is a powerful and specific activator of the Wnt/β-catenin signaling pathway. Its ability to stabilize β-catenin by disrupting the Axin/β-catenin interaction has made it an indispensable tool for dissecting the intricate roles of Wnt signaling in a wide array of developmental processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of developmental biology and to explore its therapeutic potential. As our understanding of the Wnt pathway continues to grow, small molecules like this compound will undoubtedly play a crucial role in translating fundamental developmental biology research into novel therapeutic strategies.

References

- 1. Small Molecule Antagonists of the Wnt/Beta-Catenin Signaling Pathway Target Breast Tumor-Initiating Cells in a Her2/Neu Mouse Model of Breast Cancer | PLOS One [journals.plos.org]

- 2. Targeting Wnt Pathways with Small Molecules as New Approach in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

Unveiling the Molecular Nexus: A Technical Guide to the Primary Cellular Targets of SKL2001

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKL2001 is a novel small molecule agonist of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and disease pathogenesis. This technical guide provides an in-depth investigation into the primary cellular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from key experiments are summarized, and detailed protocols are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of this compound's role as a modulator of Wnt/β-catenin signaling.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in cell fate determination, proliferation, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and developmental disorders. Central to this pathway is the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] this compound has been identified as a potent activator of this pathway, and this guide delves into its precise molecular interactions and cellular effects.

Primary Cellular Target: Disruption of the Axin/β-catenin Interaction

The primary cellular mechanism of this compound is the disruption of the protein-protein interaction between Axin and β-catenin. By binding to β-catenin, this compound competitively inhibits the binding of Axin, a crucial scaffolding protein in the β-catenin destruction complex. This disruption prevents the sequential phosphorylation of β-catenin by CK1 and GSK3β at key serine and threonine residues (Ser33/37/Thr41 and Ser45), which are the signals for its degradation. Consequently, unphosphorylated β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of Wnt target genes by associating with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.

Quantitative Analysis of this compound Activity

While precise EC50 and IC50 values for this compound's activity are not extensively reported in the available literature, its dose-dependent effects on Wnt/β-catenin signaling have been characterized in various cellular contexts. The following table summarizes the observed effects of this compound at different concentrations.

| Concentration | Cell Line | Assay | Observed Effect | Reference |

| 5, 10, 30 μM | 3T3-L1 | Western Blot | Stabilization of intracellular β-catenin. | |

| 10, 30 μM | HEK293 | Western Blot | Inhibition of β-catenin phosphorylation at Ser33/37/Thr41. | |

| 20 μM | HEK293 | Luciferase Reporter Assay | Activation of β-catenin responsive transcription. | |

| 20, 40 μM | Mesenchymal Stem Cells | Differentiation Assay | Promotion of osteoblast differentiation. | |

| 40 μM | HCT116 Spheroids | Proliferation Assay | Inhibition of spheroid proliferation and induction of cell cycle arrest. | |

| 40 μM | BGC-823 | Western Blot | Enhanced expression of downstream targets Cyclin D1, c-Myc, and nuclear β-catenin. |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound activates it.

Experimental Protocols

β-catenin/TCF Luciferase Reporter Assay

This assay measures the transcriptional activity of β-catenin.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. A negative control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash) should be used in parallel.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for an additional 15-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Immunoprecipitation of Axin and β-catenin

This method is used to demonstrate the disruption of the Axin/β-catenin interaction by this compound.

Workflow Diagram:

Protocol:

-

Cell Treatment and Lysis: Treat HEK293 cells with this compound or a vehicle control. Lyse the cells in a non-denaturing immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Axin antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G-coupled agarose or magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-β-catenin antibody to detect the amount of β-catenin that was co-immunoprecipitated with Axin. A decrease in the β-catenin signal in the this compound-treated sample compared to the control indicates disruption of the interaction.

Western Blot for β-catenin Phosphorylation

This protocol is used to assess the phosphorylation status of β-catenin.

Protocol:

-

Sample Preparation: Treat cells with this compound, a positive control (e.g., Wnt3a conditioned medium), and a vehicle control. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated β-catenin (e.g., anti-phospho-β-catenin Ser33/37/Thr41) and total β-catenin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated β-catenin to total β-catenin in the this compound-treated sample indicates inhibition of β-catenin phosphorylation.

Conclusion

This compound serves as a valuable chemical tool for activating the Wnt/β-catenin signaling pathway. Its primary mechanism of action is the direct disruption of the Axin/β-catenin interaction, leading to the stabilization and nuclear accumulation of β-catenin. This guide provides a comprehensive overview of the cellular targets and mechanism of this compound, supported by a summary of its dose-dependent effects and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows aim to facilitate a deeper understanding and further research into the therapeutic potential of modulating the Wnt/β-catenin pathway with small molecules like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hubrecht.eu [hubrecht.eu]

- 4. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. small-molecule-based-disruption-of-the-axin-catenin-protein-complex-regulates-mesenchymal-stem-cell-differentiation - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to the Effects of SKL2001 on Mesenchymal Stem Cell Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule SKL2001 and its influence on the fate of mesenchymal stem cells (MSCs). This compound has been identified as a potent agonist of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and fate determination.[1][2] This document details the mechanism of action of this compound, its effects on osteogenic and adipogenic differentiation of MSCs, and provides comprehensive experimental protocols for researchers seeking to investigate its properties. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a novel small molecule that activates the Wnt/β-catenin signaling pathway.[1][3] It was identified through a high-throughput chemical screen of approximately 270,000 compounds.[1] The Wnt/β-catenin pathway is crucial for the regulation of mesenchymal stem cell differentiation. By modulating this pathway, this compound has been shown to promote osteoblastogenesis while simultaneously suppressing adipocyte differentiation. This dual activity makes this compound a compound of significant interest for applications in regenerative medicine and tissue engineering, particularly in the context of bone formation and repair.

Mechanism of Action of this compound

This compound exerts its effects by directly targeting the β-catenin destruction complex. In the absence of a Wnt signal, this complex, which includes Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase-3β (GSK-3β), facilitates the phosphorylation of β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low.

This compound disrupts the interaction between Axin and β-catenin. This disruption prevents the GSK-3β-mediated phosphorylation of β-catenin at serine and threonine residues (Ser33/37/Thr41 and Ser45). As a result, β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as Axin2. Notably, this compound does not affect the enzymatic activities of CK1 and GSK-3β, nor does it influence the NF-κB or p53 signaling pathways.

Caption: this compound mechanism of action in the Wnt/β-catenin pathway.

Quantitative Effects of this compound on Mesenchymal Stem Cell Differentiation

Osteogenic Differentiation

This compound treatment of MSCs promotes their differentiation into osteoblasts. This is evidenced by a dose-dependent increase in alkaline phosphatase (ALP) activity, an early marker of osteogenesis, as well as enhanced mineralization. Furthermore, this compound upregulates the expression of key osteogenic marker genes.

| Parameter | Cell Type | This compound Concentration (µM) | Observation | Reference |

| ALP Activity | ST2 cells | 10, 20, 40 | Dose-dependent increase | |

| Mineralization (Alizarin Red Staining) | ST2 cells | 10, 20, 40 | Dose-dependent increase | |

| Gene Expression (RT-PCR) | ST2 cells | 10, 20, 40 | Upregulation of ALP, Runx2, and Type I Collagen | |

| β-catenin Responsive Transcription (TOPflash Reporter Assay) | ST2 cells | 10, 20, 40 | Dose-dependent increase in luciferase activity | |

| Intracellular β-catenin Levels | ST2 cells | 20, 40 | Increased levels in both cytosol and nucleus |

Adipogenic Differentiation

Conversely, this compound suppresses the differentiation of MSCs into adipocytes. This is demonstrated by a reduction in the accumulation of lipid droplets and a decrease in the expression of adipogenic marker genes.

| Parameter | Cell Type | This compound Concentration (µM) | Observation | Reference |

| Lipid Droplet Accumulation (Oil Red O Staining) | 3T3-L1 cells | 5, 10, 30 | Dose-dependent decrease | |

| Gene Expression (Western Blot) | 3T3-L1 cells | 5, 10, 30 | Inhibition of PPARγ and C/EBPα expression | |

| Intracellular β-catenin Levels | 3T3-L1 cells | 5, 10, 30 | Increased levels |

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of this compound on MSC differentiation.

Caption: Experimental workflow for assessing this compound's effect on MSCs.

Osteogenic Differentiation and Analysis

4.1.1. Induction of Osteogenic Differentiation

-

Plate MSCs at an appropriate density in a multi-well plate.

-

Culture in standard growth medium until they reach 70-80% confluency.

-

Replace the growth medium with an osteogenic induction medium (e.g., DMEM supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).

-

Add this compound at the desired final concentrations (e.g., 10, 20, 40 µM) to the treatment wells. Add the equivalent volume of vehicle (e.g., DMSO) to the control wells.

-

Culture the cells for the desired period (e.g., 7-21 days), replacing the medium with fresh induction medium and this compound/vehicle every 2-3 days.

4.1.2. Alkaline Phosphatase (ALP) Activity Assay

-

After the desired culture period (e.g., 7 days), wash the cells twice with PBS.

-

Lyse the cells in a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Perform a colorimetric ALP activity assay using a commercial kit, which typically involves the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein concentration.

4.1.3. Alizarin Red S Staining for Mineralization

-

After the desired culture period (e.g., 14-21 days), wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Aspirate the staining solution and wash the cells four to five times with deionized water.

-

Visualize the calcium deposits (stained red-orange) under a microscope.

-

For quantification, destain the cells with 10% cetylpyridinium chloride for 15-30 minutes and measure the absorbance of the extracted stain at approximately 562 nm.

Adipogenic Differentiation and Analysis

4.2.1. Induction of Adipogenic Differentiation

-

Plate MSCs at an appropriate density in a multi-well plate and grow to confluence.

-

Induce differentiation using an adipogenic induction medium (e.g., DMEM supplemented with 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), 10 µg/mL insulin, and 100 µM indomethacin).

-

Add this compound at the desired final concentrations (e.g., 5, 10, 30 µM) to the treatment wells. Add the equivalent volume of vehicle to the control wells.

-

Culture for the desired period (e.g., 14-21 days), cycling between induction and maintenance medium (induction medium without IBMX and indomethacin) as required by the specific protocol, and replenishing this compound/vehicle with each medium change.

4.2.2. Oil Red O Staining for Lipid Accumulation

-

After the desired culture period, wash the cells twice with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with deionized water and then with 60% isopropanol for 5 minutes.

-

Allow the cells to dry completely.

-

Stain with a working solution of Oil Red O for 10-15 minutes at room temperature.

-

Wash the cells extensively with deionized water.

-

Visualize the lipid droplets (stained red) under a microscope.

-

For quantification, elute the stain with 100% isopropanol for 10 minutes and measure the absorbance at approximately 500 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

At various time points during differentiation, harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a qPCR master mix and primers specific for osteogenic markers (e.g., RUNX2, ALPL, COL1A1, BGLAP (Osteocalcin)) or adipogenic markers (e.g., PPARG, CEBPA, FABP4).

-

Use appropriate housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the role of the Wnt/β-catenin pathway in mesenchymal stem cell fate determination. Its ability to promote osteogenesis while inhibiting adipogenesis highlights its potential for therapeutic applications in bone regeneration and diseases characterized by an imbalance in MSC differentiation. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of stem cell biology and drug development.

References

- 1. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

Preliminary Studies of SKL2001 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKL2001 is a small molecule agonist of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between Axin and β-catenin, leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of Wnt target genes. While activation of the Wnt/β-catenin pathway is often associated with oncogenesis, preliminary studies on this compound in cancer cell lines have revealed a nuanced and context-dependent anti-proliferative effect, particularly in three-dimensional (3D) culture models. This technical guide provides a comprehensive overview of the initial research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and workflows.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Small molecules that modulate this pathway are therefore of significant interest in oncology research. This compound has been identified as a potent activator of this pathway. This document synthesizes the findings from preliminary studies of this compound in cancer cell lines, with a focus on its effects on cell proliferation, cell cycle, and the expression of key signaling molecules.

Quantitative Data Summary

While comprehensive IC50 values for this compound across a wide range of cancer cell lines are not yet extensively documented, studies on colon cancer spheroids have provided valuable quantitative insights into its anti-proliferative effects.

| Cell Line | Culture Condition | Compound | Concentration | Effect | Reference |

| HCT116 | 3D Spheroid | This compound | 40 µM | Inhibition of proliferation, induction of G0/G1 cell cycle arrest | [1] |

| HCT116 | 3D Spheroid | This compound | 40 µM | Upregulation of E-cadherin and β-catenin expression | [1] |

| BGC-823 | 2D Monolayer | This compound | 40 µM | Enhanced expression of Cyclin D1, c-Myc, and nuclear β-catenin |

Experimental Protocols

3D Colon Cancer Spheroid Culture and Proliferation Assay

This protocol is adapted from methodologies used to assess the effect of this compound on HCT116 colon cancer spheroids.[1][2][3]

Materials:

-

HCT116 human colon carcinoma cells

-

McCoy's 5a medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Corning® Spheroid Microplates (or other ultra-low attachment U-bottom plates)

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar

-

Inverted microscope

Procedure:

-

Cell Seeding:

-

Culture HCT116 cells in standard 2D culture flasks until 70-80% confluent.

-

Harvest cells using trypsin and resuspend in fresh growth medium to create a single-cell suspension.

-

Count the cells and adjust the density to 1 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (1,000 cells) into each well of a 96-well spheroid microplate.

-

-

Spheroid Formation:

-

Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

-

Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in growth medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound dilution (final concentration, e.g., 40 µM) or vehicle control.

-

-

Proliferation Assessment:

-

Incubate the spheroids for the desired treatment period (e.g., 72 hours).

-

Monitor spheroid growth and morphology daily using an inverted microscope. Capture images for size analysis.

-

At the end of the treatment period, assess cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's protocol. This involves adding the reagent, incubating, and measuring luminescence.

-

Wnt/β-catenin Luciferase Reporter Assay

This protocol is designed to quantify the activation of the Wnt/β-catenin pathway by this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T cells into a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with TOPflash (or FOPflash as a negative control) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

This compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.

-

-

Luciferase Assay:

-

After 24 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the TOPflash/FOPflash activity to the Renilla luciferase activity.

-

Western Blotting for β-catenin and E-cadherin

This protocol details the detection of β-catenin and E-cadherin protein levels following this compound treatment.

Materials:

-

HCT116 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-E-cadherin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat HCT116 cells (grown in 2D or 3D culture) with this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-β-catenin and anti-E-cadherin, diluted according to the manufacturer's recommendations) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Image the blot and perform densitometry analysis, normalizing the protein of interest to the loading control.

-

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of HCT116 cells.

Materials:

-

HCT116 cells

-

This compound

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat HCT116 cells with this compound (e.g., 40 µM) or a vehicle control for the desired duration (e.g., 48 hours).

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow for 3D Spheroid Assay

Caption: Workflow for assessing this compound's effect on 3D colon cancer spheroids.

Logical Relationship of this compound's Effect on Spheroids

Caption: Logical flow of this compound's observed effects in colon cancer spheroids.

Discussion and Future Directions

The preliminary studies of this compound in cancer cell lines present an interesting paradox. As a Wnt/β-catenin pathway agonist, it would be expected to promote proliferation in many cancer contexts. However, in 3D cultures of HCT116 colon cancer cells, it exhibits anti-proliferative effects, inducing cell cycle arrest and promoting a more organized spheroid morphology through the upregulation of E-cadherin. This suggests that the downstream effects of Wnt/β-catenin activation can be highly context-dependent, and that in certain scenarios, forcing a more differentiated phenotype through enhanced cell-cell adhesion can override the pro-proliferative signals.

Future research should focus on several key areas:

-

Broad-Spectrum Efficacy: Evaluating the effects of this compound across a wider panel of cancer cell lines from different tissues of origin to understand the breadth of its anti-proliferative activity.

-

In Vivo Studies: Translating these in vitro findings to in vivo tumor models to assess the therapeutic potential and safety profile of this compound.

-

Mechanism of Paradoxical Effect: Further elucidating the molecular mechanisms by which Wnt/β-catenin activation by this compound leads to cell cycle arrest in 3D culture models. This could involve investigating the interplay between β-catenin's roles in transcription and cell adhesion.

-

Combination Therapies: Exploring the potential of this compound in combination with other anti-cancer agents to enhance therapeutic efficacy.

Conclusion

This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway. Its unique anti-proliferative effects in 3D colon cancer spheroid models highlight the complexity of this pathway in cancer biology. The data and protocols presented in this guide serve as a foundation for further investigation into the therapeutic potential of modulating the Wnt/β-catenin pathway with compounds like this compound.

References

The Wnt Signaling Agonist SKL2001: A Technical Guide to its Impact on Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKL2001 is a small molecule agonist of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. This technical guide provides an in-depth overview of the molecular mechanism of this compound and its demonstrated impact on tissue regeneration, with a particular focus on osteogenesis. Compiled from preclinical studies, this document details the effects of this compound on cellular differentiation, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes its mechanism of action through signaling pathway and workflow diagrams.

Core Mechanism of Action: Activation of the Wnt/β-catenin Pathway

This compound functions as a potent activator of the Wnt/β-catenin signaling cascade. Its primary mechanism involves the disruption of the Axin/β-catenin interaction, a crucial step in the β-catenin destruction complex.[1][2][3] In the absence of a Wnt signal, this complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK-3β), and casein kinase 1 (CK1), facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin.

By interfering with the binding of β-catenin to Axin, this compound prevents this degradation cascade without directly inhibiting the enzymatic activity of GSK-3β or CK1.[2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes.[1] These target genes are instrumental in cellular processes such as proliferation and differentiation, which are central to tissue regeneration.

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the intervention point of this compound.

Caption: this compound action on the Wnt/β-catenin pathway.

Impact on Tissue Regeneration: Focus on Osteogenesis

Preclinical studies have consistently demonstrated the pro-regenerative effects of this compound, particularly in the context of bone formation. By activating the Wnt/β-catenin pathway, this compound promotes the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while suppressing their differentiation into adipocytes.

Quantitative Effects of this compound on Osteogenic Markers

The following tables summarize the observed effects of this compound on key markers of osteoblast differentiation and Wnt pathway activation.

Table 1: Effect of this compound on Wnt/β-catenin Pathway Activation

| Cell Line | Assay | This compound Concentration (µM) | Incubation Time | Observed Effect | Citation(s) |

| HEK293 | TOPflash Luciferase Reporter | 10, 20, 30 | 15 h | Dose-dependent increase in luciferase activity | |

| ST2 | TOPflash Luciferase Reporter | 10, 20, 40 | 15 h | Robust, concentration-dependent increase in reporter activity | |

| HEK293 | Western Blot (β-catenin) | 10, 20, 40 | 15 h | Increased β-catenin levels in cytosolic and nuclear fractions | |

| ST2 | Western Blot (β-catenin) | 10, 20, 40 | 15 h | Increased intracellular β-catenin levels | |

| 3T3-L1 | Western Blot (β-catenin) | 5, 10, 30 | 3 days | Induced accumulation of intracellular β-catenin | |

| HEK293 | Western Blot (p-β-catenin) | 10, 30 | Not Specified | Inhibition of β-catenin phosphorylation at Ser33/37/Thr41 |

Table 2: Effect of this compound on Osteoblast Differentiation

| Cell Line/System | Assay | This compound Concentration (µM) | Incubation Time | Observed Effect | Citation(s) |

| ST2 | Alkaline Phosphatase (ALP) Activity | 10, 20, 40 | 72 h | Dose-dependent increase in ALP activity | |

| Human primary MSCs | Alkaline Phosphatase (ALP) Activity | Not Specified | 72 h | Dose-dependent rise in ALP activity | |

| ST2 | RT-PCR (ALP, Runx2, Type 1 Collagen) | 10, 20, 40 | 72 h | Markedly elevated mRNA expression of osteoblast markers | |

| ST2 | Alizarin Red S Staining | 10, 20, 40 | 10 days | Increased mineralization | |

| 3T3-L1 | Oil Red O Staining | 5, 10, 30 | 7 days | Concentration-dependent decrease in lipid droplet accumulation |

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the impact of this compound on the Wnt/β-catenin pathway and osteogenesis.

Luciferase Reporter Assay for Wnt Pathway Activation

This assay quantifies the activation of TCF/LEF-mediated transcription, a direct downstream effect of increased nuclear β-catenin.

Experimental Workflow:

Caption: Workflow for a dual-luciferase reporter assay.

Methodology:

-

Cell Seeding: Seed HEK293 or ST2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. A negative control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash) should be used in parallel.

-

Incubation: Allow cells to recover and express the reporter genes for 24 hours post-transfection.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for 15 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Western Blot for β-catenin Accumulation

This protocol details the detection of changes in total and phosphorylated β-catenin levels following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293 or ST2) to 80-90% confluency and treat with desired concentrations of this compound for 15 hours.

-

Protein Extraction: Prepare cytosolic and nuclear protein extracts using an appropriate fractionation kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against β-catenin (e.g., 1:1000 dilution) or phospho-β-catenin (Ser33/37/Thr41).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry can be used to quantify the band intensities, which should be normalized to a loading control like GAPDH or β-actin.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This colorimetric assay measures its enzymatic activity.

Methodology:

-

Cell Culture and Treatment: Seed mesenchymal stem cells or ST2 cells and treat with this compound at various concentrations for 72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

-

Assay Reaction: Add the cell lysate to a reaction mixture containing p-nitrophenyl phosphate (pNPP) as a substrate.

-

Incubation: Incubate the reaction at 37°C. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Measurement: Stop the reaction and measure the absorbance at 405 nm.

-

Data Analysis: Normalize the ALP activity to the total protein content of the cell lysate.